

Commercial Availability and Technical Guide for Enantiopure 1-Amino-2-propanol

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Compound of Interest

Compound Name: 1-Amino-2-propanol

Cat. No.: B043004

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)- and (S)-**1-Amino-2-propanol**, essential chiral building blocks in pharmaceutical and chemical synthesis. This document includes a summary of global suppliers, detailed experimental protocols for synthesis and analysis, and visualizations of relevant biochemical pathways and experimental workflows.

Commercial Availability and Suppliers

Enantiomerically pure **1-Amino-2-propanol** is readily available from a variety of chemical suppliers in research to bulk quantities. The choice of supplier may depend on the required enantiomeric purity, quantity, and specific application (e.g., research and development, manufacturing).

Summary of Major Suppliers

The following tables provide a comparative overview of major suppliers for (R)-(-)-**1-Amino-2-propanol** and (S)-(+)-**1-Amino-2-propanol**, including typical purities and available quantities. Pricing is subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Suppliers of (R)-(-)-**1-Amino-2-propanol**

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥98%	1 g, 5 g
Thermo Scientific Chemicals	98%	1 g, 5 g
Otto Chemie Pvt. Ltd.	98%	1 g, 5 g, Custom
TCI Chemicals	>97.0% (GC)	5 g, 25 g
Chem-Impex International	≥98% (GC, Chiral Purity)	Bulk Quote

Table 2: Commercial Suppliers of (S)-(+)-1-Amino-2-propanol

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%, ≥98% (GC)	1 g, 5 g
Thermo Scientific Chemicals	98+%	1 g, 5 g
Chem-Impex International	≥98% (GC, Chiral Purity)	1 g, 5 g, 25 g, 100 g, 250 g
TCI Chemicals	>98.0% (GC)	5 g, 25 g
Chemsavers Inc. (via eBay)	99+% Certified	1 g

Synthesis and Chiral Resolution Protocols

Enantiopure **1-Amino-2-propanol** can be obtained through various synthetic routes, including the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.

Chemical Synthesis from Chiral Epoxypropane

A straightforward method for the synthesis of enantiopure **1-Amino-2-propanol** involves the ring-opening of the corresponding chiral epoxypropane with an amine source. The following protocol is a general representation of this approach.

Experimental Protocol: Synthesis of (S)-**1-Amino-2-propanol** from (S)-Epoxypropane

- **Reaction Setup:** In a pressure-rated reaction vessel, combine (S)-epoxypropane (1.0 equivalent) with a solution of aqueous ammonia (excess, e.g., 10-20 equivalents). The

reaction can be performed neat or with a co-solvent such as ethanol to ensure miscibility.

- **Reaction Conditions:** Seal the vessel and heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Carefully vent the vessel to release any excess pressure.
- **Purification:** Remove the excess ammonia and solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure (S)-**1-Amino-2-propanol**.

Enzymatic Kinetic Resolution of Racemic **1-Amino-2-propanol**

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

- **Reaction Setup:** In a flask, dissolve racemic **1-Amino-2-propanol** (1.0 equivalent) in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether).
- **Acylating Agent:** Add an acylating agent (0.5-0.6 equivalents), such as ethyl acetate or vinyl acetate.
- **Enzyme Addition:** Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

- **Work-up and Separation:** Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The mixture of the unreacted amine enantiomer and the acylated amine enantiomer can then be separated. A common method is to perform an acid-base extraction. The unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the enantiomerically enriched **1-Amino-2-propanol**.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess (ee) is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Analysis

Experimental Protocol: Chiral HPLC for **1-Amino-2-propanol** Enantiomers

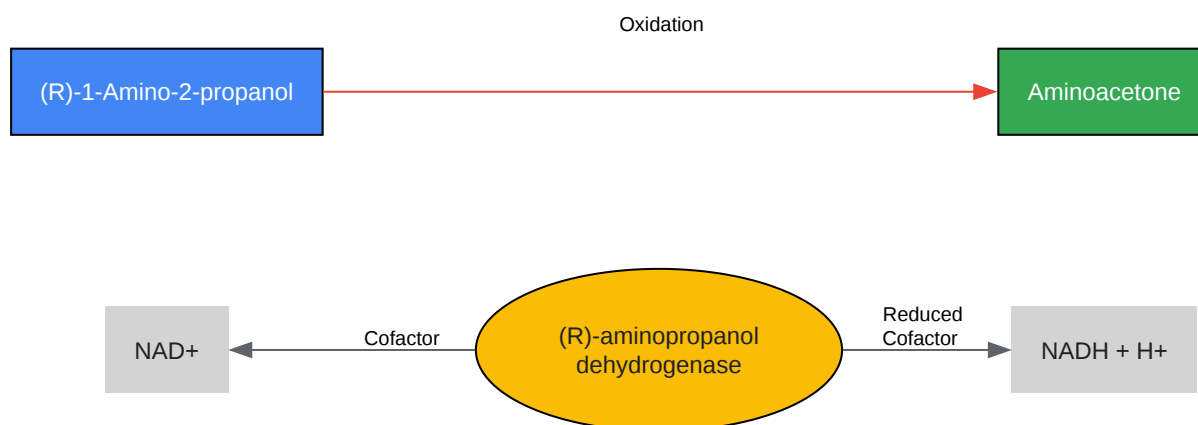
- **Chiral Stationary Phase (CSP) Selection:** The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. Columns like Chiralpak® IA, IB, or IC are good starting points.
- **Mobile Phase:** A normal-phase mobile phase is typically used. A common starting condition is a mixture of n-hexane and ethanol or isopropanol (e.g., 90:10 v/v).
- **Additive:** To improve peak shape and resolution for basic analytes like **1-Amino-2-propanol**, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), is often added to the mobile phase.
- **Instrumentation and Conditions:**
 - **HPLC System:** A standard HPLC system with a UV detector.
 - **Flow Rate:** Typically 1.0 mL/min.
 - **Column Temperature:** Ambient or controlled at a specific temperature (e.g., 25 °C).

- Detection Wavelength: Monitor at a wavelength where the analyte has some absorbance, typically in the low UV range (e.g., 210-220 nm) if underivatized, or at the absorbance maximum if derivatized.
- Sample Preparation: Dissolve a small amount of the **1-Amino-2-propanol** sample in the mobile phase or a compatible solvent.
- Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Biochemical Pathways and Experimental Workflows

Metabolic Pathway of (R)-1-Amino-2-propanol

(R)-1-Amino-2-propanol is known to be metabolized in some organisms, such as *Escherichia coli*, by the enzyme (R)-aminopropanol dehydrogenase. This enzyme catalyzes the oxidation of (R)-1-Amino-2-propanol to aminoacetone.

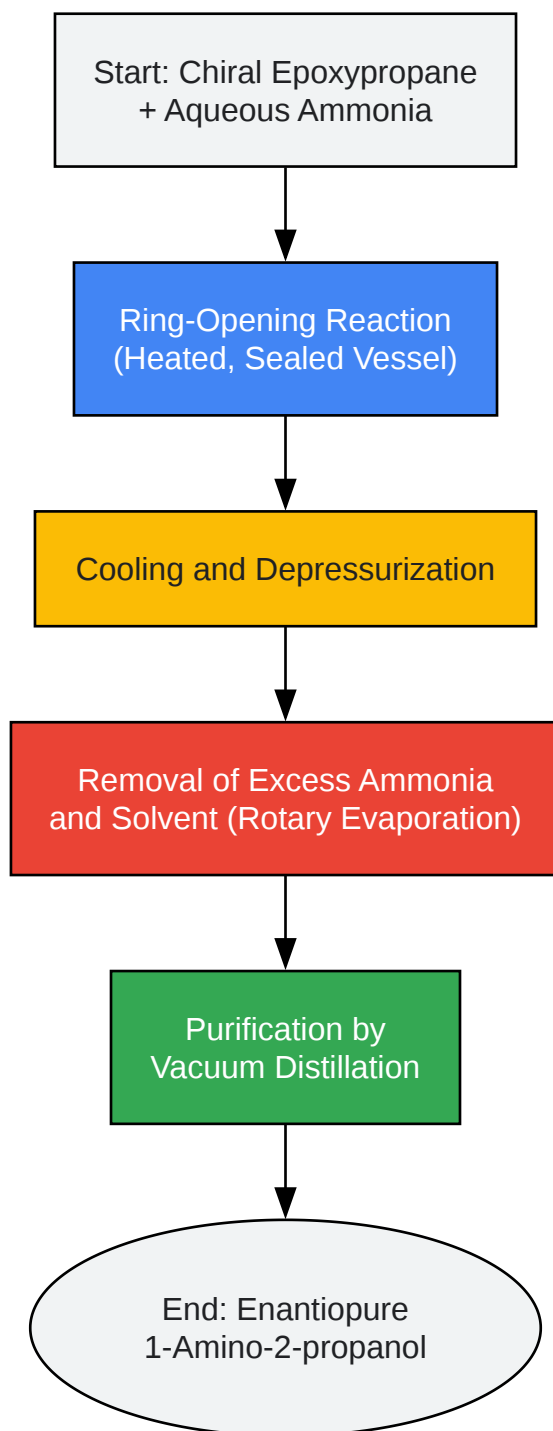


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Caption: Metabolic conversion of (R)-1-Amino-2-propanol to Aminoacetone.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of enantiopure **1-Amino-2-propanol** from a chiral epoxide, followed by purification.

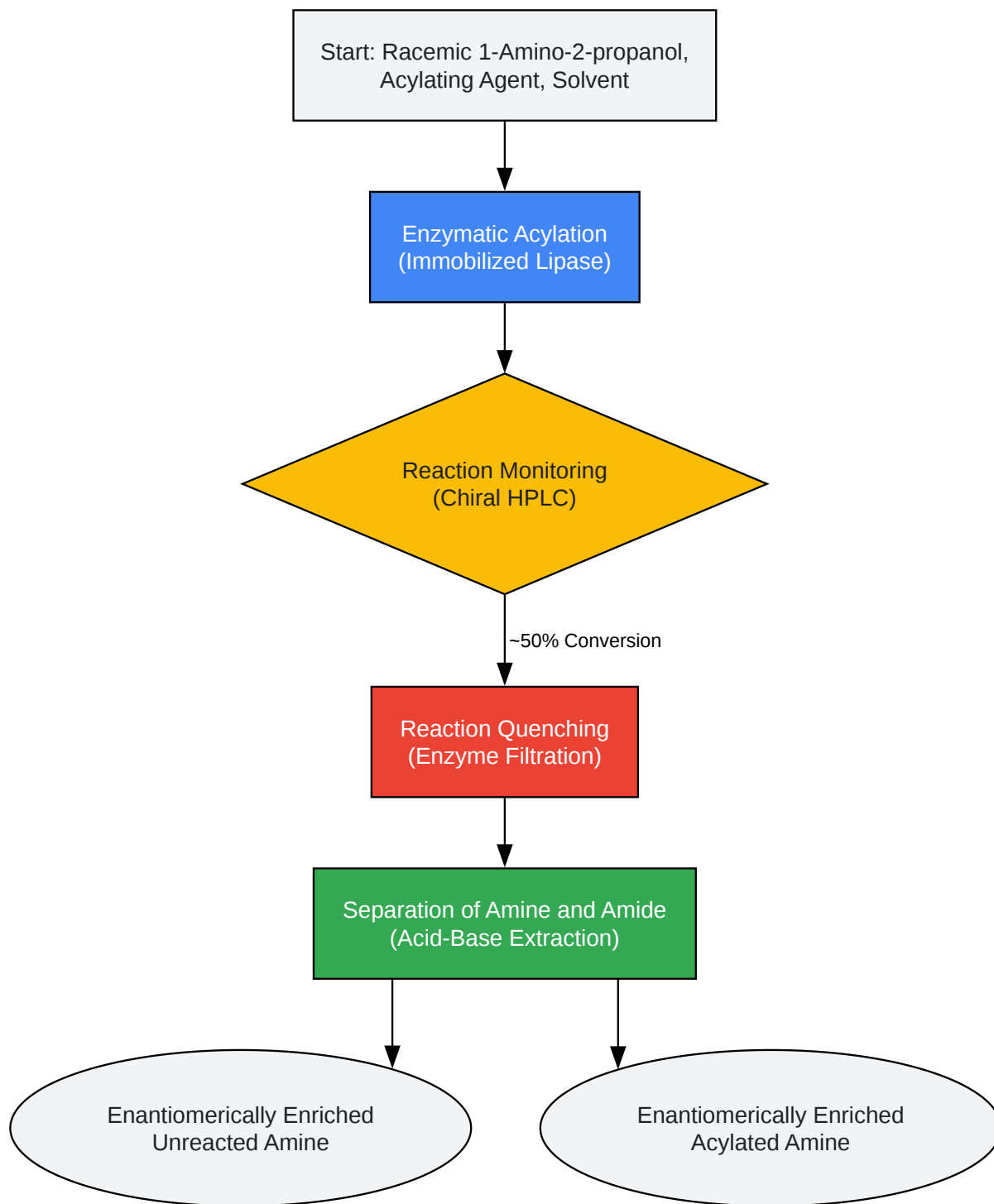


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Caption: Workflow for the synthesis of enantiopure **1-Amino-2-propanol**.

Experimental Workflow: Enzymatic Kinetic Resolution

This diagram outlines the key steps in the enzymatic kinetic resolution of racemic **1-Amino-2-propanol**.



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Caption: Workflow for the enzymatic kinetic resolution of **1-Amino-2-propanol**.

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